molecular formula C16H14N2O3 B5682240 2-(((2-Methoxyphenyl)amino)methyl)isoindoline-1,3-dione CAS No. 116594-82-2

2-(((2-Methoxyphenyl)amino)methyl)isoindoline-1,3-dione

Cat. No.: B5682240
CAS No.: 116594-82-2
M. Wt: 282.29 g/mol
InChI Key: FADSQKAEFZVEOI-UHFFFAOYSA-N
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Description

2-(((2-Methoxyphenyl)amino)methyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-Methoxyphenyl)amino)methyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . One common method involves the use of phthalic anhydride and various derivatives of aniline in toluene solvent under reflux conditions for 24 hours .

Industrial Production Methods

Industrial production methods for isoindoline-1,3-dione derivatives often focus on green chemistry principles. For example, solventless conditions and simple heating techniques have been developed to synthesize these compounds efficiently . These methods aim to minimize environmental impact while maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(((2-Methoxyphenyl)amino)methyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindoline-1,3-dione derivatives, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

The mechanism of action of 2-(((2-Methoxyphenyl)amino)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to modulate the dopamine receptor D2, which is involved in various neurological processes .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-(((2-Methoxyphenyl)amino)methyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to modulate dopamine receptors and inhibit β-amyloid aggregation sets it apart from other similar compounds .

Properties

IUPAC Name

2-[(2-methoxyanilino)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-21-14-9-5-4-8-13(14)17-10-18-15(19)11-6-2-3-7-12(11)16(18)20/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADSQKAEFZVEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116594-82-2
Record name 116594-82-2
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